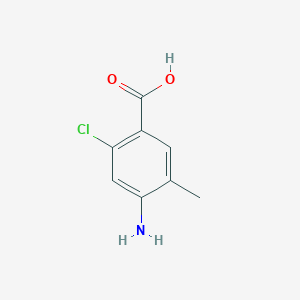

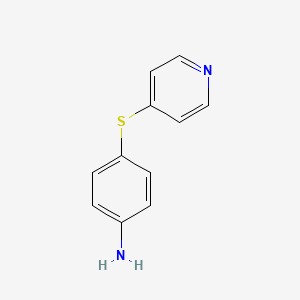

![molecular formula C12H14Cl2N2OS2 B3004858 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride CAS No. 1171669-99-0](/img/structure/B3004858.png)

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The structure of benzothiazole derivatives has been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones can be synthesized from reactions involving benzotriazole, arylsulfanyl or phenoxyethylamines with certain precursors like dimethoxy-dihydrofuran or formylbenzoic acid. Subsequent Lewis acid-mediated cyclizations can produce novel 1,4-benzothiazepines and 1,4-benzoxazepines .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, the structure of a related compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was studied using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction methods. The molecular geometry was optimized using density functional theory (DFT) calculations, which showed good consistency with the experimental data .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, for example, occurs at the β-carbon atom in the presence of triethylamine, leading to a set of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. Acidic hydrolysis of certain intermediates can lead to new rearrangements and the formation of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by various analytical techniques. Schiff bases derived from benzothiazole can be synthesized and reduced to form compounds that can be characterized by elemental analysis, FT-IR, NMR, and UV-visible spectroscopy. The crystal structure can be determined using X-ray crystallography, providing insights into the molecular conformation and the presence of hydrogen bonding .

In vitro pharmacology studies of benzothiazole derivatives, such as those testing for H1 receptor antagonistic activity, can reveal the potential of these compounds as therapeutic agents. The activity can be influenced by the substitution pattern on the benzothiazole ring, with certain substituents leading to weak or improved H1-antagonistic activity .

Scientific Research Applications

Antibacterial and Antifungal Properties

- A study by Pejchal et al. (2015) synthesized and examined the antibacterial and antifungal activities of compounds similar to 2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride. Their research found that some of these compounds displayed antibacterial and antifungal activity comparable to standard medicines like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Structural and Electronic Analysis

- Aydın et al. (2017) conducted a study focusing on the crystal and electronic structure of a similar compound. This research provides insights into the molecular structure, which is crucial for understanding the compound's potential applications in scientific research (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Synthesis and Study of Isomeric Compounds

- Research by Santes et al. (1999) on isomeric compounds related to benzothiazolines, which are structurally similar to the compound , provides a foundation for understanding the synthesis and properties of such molecules. This study contributes to the broader understanding of benzothiazoline derivatives in scientific research (Santes, Rojas‐Lima, Santillán, & Fárfan, 1999).

Photophysical Characteristics

- Padalkar et al. (2011) synthesized derivatives of benzothiazole and investigated their photophysical properties. This study provides insight into the potential applications of these compounds in fields like fluorescence and material science (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

properties

IUPAC Name |

2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2.2ClH/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11;;/h2,5-6H,3-4,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTMCDCEMVMXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

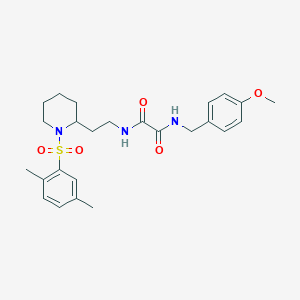

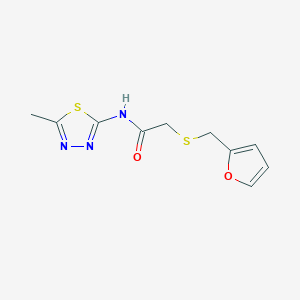

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

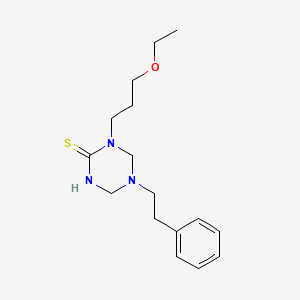

![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)

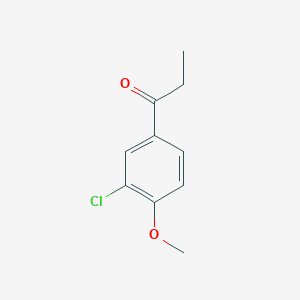

![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)

![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)

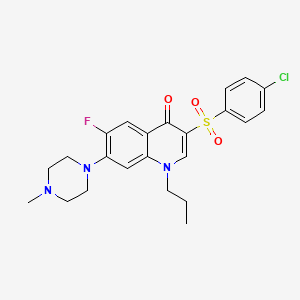

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3004796.png)